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molecular formula C8H9NO6 B8450650 2,5-Dioxopyrrolidin-1-yl 2-acetoxyacetate

2,5-Dioxopyrrolidin-1-yl 2-acetoxyacetate

Cat. No. B8450650
M. Wt: 215.16 g/mol
InChI Key: WNMYUHMONJYIFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623885B2

Procedure details

A 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple and addition funnel with nitrogen inlet was charged with N-hydroxysuccinimide (commercially available from Sigma-Aldrich, St. Louis, Mo.) (211 g, 1.83 mol) and DCM (2.25 L) at room temperature, resulting in a suspension. Pyridine (178 mL, 2.2 mol) was added in one portion with no change in the internal temperature. A solution of acetoxyacetyl chloride (commercially available from Sigma-Aldrich, St. Louis, Mo.) (197 mL, 1.83 mol) in DCM (225 mL) was added dropwise over 60 minutes and the temperature rose to 35° C. Stirring was continued at room temperature for 2.5 hours. The reaction mixture was washed with water (1×1 L), 1N HCl (2×1 L) and brine (1×1 L). The organic layer was concentrated under vacuum and azeotroped with toluene (1×1 L) to obtain the product as a white solid (367 g, 93%). 1H NMR (400 MHz, CDCl3) δ 4.96 (2H, s), 2.86 (4H, s), 2.19 (3H, s) ppm; LCMS m/z: 238 (M+Na).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.25 L
Type
solvent
Reaction Step Five
Yield
93%

Identifiers

REACTION_CXSMILES
[OH:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].N1C=CC=CC=1.[C:15]([O:18][CH2:19][C:20](Cl)=[O:21])(=[O:17])[CH3:16]>C(Cl)Cl>[C:15]([O:18][CH2:19][C:20]([O:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8])=[O:21])(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Step Two
Name
Quantity
178 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC(=O)Cl
Step Four
Name
Quantity
225 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
2.25 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3-neck round-bottom flask equipped with a mechanical stirrer
ADDITION
Type
ADDITION
Details
thermocouple and addition funnel with nitrogen inlet
CUSTOM
Type
CUSTOM
Details
rose to 35° C
WASH
Type
WASH
Details
The reaction mixture was washed with water (1×1 L), 1N HCl (2×1 L) and brine (1×1 L)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (1×1 L)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)(=O)OCC(=O)ON1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 367 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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